N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-15(13(2)10-12)17-20-21-18(24-17)19-16(22)11-23-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRPKFBENAJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylphenylhydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the phenoxyacetamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines.
Materials Science: It can be used in the development of advanced materials with unique electronic properties.
Biological Studies: The compound’s interaction with biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors in the central nervous system, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-2,5-dimethylbenzamide
- Acetamide, N-(2,5-dimethylphenyl)-
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the oxadiazole moiety and, consequently, the associated reactivity and biological activity.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 324.38 g/mol. The structural features contribute significantly to its biological activity.
Research indicates that this compound interacts with various biological targets. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins, which can enhance its binding affinity to specific targets within cells. This interaction may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance:
- In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
This compound also exhibits antibacterial properties:
- Bacterial strains tested : It has been evaluated against Gram-positive and Gram-negative bacteria. The results indicated that the compound possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Study 1: Antitumor Efficacy
A study conducted by researchers focused on the synthesis and evaluation of various oxadiazole derivatives, including this compound. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates .
Study 2: Antibacterial Properties
Another research project assessed the antibacterial efficacy of several oxadiazole derivatives against clinical isolates. This compound was among the most effective compounds tested. The study employed a disk diffusion method to evaluate activity against bacterial strains .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis typically involves cyclization of substituted hydrazides with phenoxyacetic acid derivatives under dehydrating conditions (e.g., POCl₃). Key steps include:
- Cyclization : Optimize stoichiometry (1:1.2 molar ratio of hydrazide to acylating agent) and reaction time (6–8 hrs at 80–90°C) .
- Purification : Use gradient column chromatography (silica gel, hexane:ethyl acetate 7:3) followed by recrystallization in ethanol to achieve >95% purity .
- Troubleshooting : Monitor intermediate formation via TLC and address side products (e.g., oxadiazole ring-opening) by controlling moisture levels .
Biological Activity Profiling
Q. What methodologies are recommended for evaluating antimicrobial efficacy against resistant strains?
- MIC Assays : Perform broth microdilution (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) and E. coli (ESBL), with ciprofloxacin as a positive control .
- Time-Kill Studies : Assess bactericidal effects at 2× and 4× MIC over 24 hrs .
- Synergy Testing : Use checkerboard assays to evaluate interactions with β-lactam antibiotics .
Data Contradictions in Biological Activity
Q. How should researchers address conflicting reports on anticancer activity across cell lines?
- Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and culture conditions .
- Metabolic Profiling : Compare intracellular ATP levels and ROS generation in sensitive vs. resistant lines (e.g., MCF-7 vs. MDA-MB-231) .
- Pathway Analysis : Validate target engagement via Western blotting for apoptosis markers (caspase-3, PARP) .
Structure-Activity Relationship (SAR)
Q. Which structural modifications significantly impact bioactivity?
- Oxadiazole Substituents : Electron-donating groups (e.g., 4-methoxy) enhance antimicrobial activity (MIC reduced by 4-fold vs. chloro-substituted analogs) .
- Acetamide Linker : Methylation at the α-position improves metabolic stability (t₁/₂ increased from 1.2 to 3.8 hrs in liver microsomes) .
Material Science Applications
Q. What experimental approaches assess its potential in polymer development?
- Thermal Analysis : DSC for Tg (~120°C) and TGA for decomposition onset (>250°C) .
- XRD : Analyze crystallinity (20–30% amorphous content) .
- SEM : Evaluate morphology of composite films (e.g., with polycaprolactone) .
Mechanism of Action Studies
Q. What strategies elucidate molecular targets?
- In Silico Docking : Use AutoDock Vina to predict binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .
- Proteomics : SILAC-based profiling in treated vs. untreated cancer cells .
Stability and Degradation
Q. How is hydrolytic stability evaluated under physiological conditions?
- pH-Varied Studies : Incubate in PBS (pH 7.4 and 5.5) at 37°C; monitor degradation via HPLC (87% intact after 24 hrs at pH 7.4) .
Analytical Characterization
Q. What spectroscopic techniques confirm structure?
- NMR : ¹H (δ 2.35 ppm, CH₃; δ 7.2–7.4 ppm, aromatic H) and ¹³C (δ 165 ppm, carbonyl) .
- HRMS : [M+H]⁺ m/z 379.1421 (calc. 379.1418) .
Toxicity Profiling
Q. What tiered approach is recommended for preclinical safety?
- In Vitro : MTT assay on HEK-293 cells (IC₅₀ > 50 µM) .
- In Vivo : Acute toxicity in BALB/c mice (LD₅₀ > 1000 mg/kg) .
Advanced Formulation Challenges
Q. What strategies improve bioavailability?
- Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency; 3.2-fold AUC increase in rats) .
Computational Modeling
Q. Which parameters are critical for molecular dynamics simulations?
- Force Fields : OPLS-AA for ligand-membrane interactions .
- Simulation Time : ≥100 ns to assess lipid bilayer penetration .
Crystallographic Studies
Q. How do substituents influence molecular packing?
- XRD Data : Dihedral angle between oxadiazole and phenyl rings (12.5°) affects π-π stacking (d-spacing 3.4 Å) .
Environmental Impact Assessment
Q. What biodegradation studies are essential?
- OECD 301F : 28-day aerobic degradation in activated sludge (<15% mineralization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
